

Biotin-PEG3-methyl ethanethioate as a PROTAC Linker: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Biotin-PEG3-methyl ethanethioate*

Cat. No.: *B12422660*

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Introduction: The Role of Linkers in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate target proteins implicated in disease.^[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This guide provides a comprehensive technical overview of **Biotin-PEG3-methyl ethanethioate**, a polyethylene glycol (PEG)-based linker, and its application in the synthesis and evaluation of PROTACs. While specific examples of PROTACs utilizing this particular linker are not extensively documented in publicly available literature, this guide will extrapolate its function based on the well-established principles of PEG linkers in PROTAC design and the known reactivity of its functional groups.

Physicochemical Properties of Biotin-PEG3-methyl ethanethioate

A thorough understanding of the linker's properties is essential for predicting the behavior of the resulting PROTAC.

Property	Value	Reference
Chemical Formula	C ₂₀ H ₃₅ N ₃ O ₆ S ₂	[2][3]
Molecular Weight	477.64 g/mol	[3]
Appearance	White to off-white solid	[1]
Solubility	Soluble in DMSO, DMF	[3]
SMILES	<chem>O=C(NCCOCCOCCOCCSC(C)=O)CCCC[C@@H]1SC--INVALID-LINK--([C@@]1(N2)[H])NC2=O</chem>	[3][4]

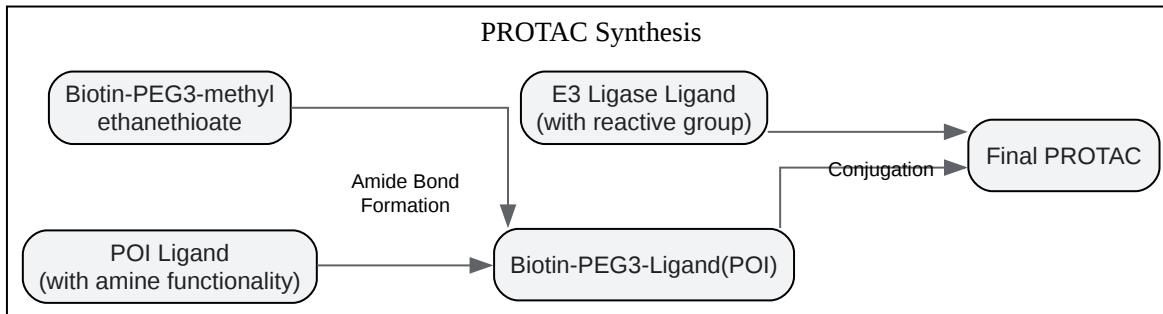
The PEG3 component of the linker enhances the aqueous solubility of the PROTAC, a crucial factor for improving its pharmacokinetic profile. The biotin moiety serves as a valuable chemical handle for experimental validation, enabling affinity purification and target engagement studies.

PROTAC Synthesis Utilizing Biotin-PEG3-methyl ethanethioate

The methyl ethanethioate group of this linker provides a reactive handle for conjugation to a corresponding nucleophile on either the POI ligand or the E3 ligase ligand. A common strategy involves the reaction with a primary amine to form a stable amide bond.

General Synthesis Workflow

The synthesis of a PROTAC using **Biotin-PEG3-methyl ethanethioate** can be conceptualized in the following workflow:



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Caption: A generalized workflow for the synthesis of a PROTAC using **Biotin-PEG3-methyl ethanethioate**.

Detailed Experimental Protocol: Synthesis of a Representative PROTAC

This protocol outlines a general method for the synthesis of a PROTAC by first conjugating **Biotin-PEG3-methyl ethanethioate** to an amine-functionalized POI ligand, followed by coupling to an E3 ligase ligand.

Materials:

- **Biotin-PEG3-methyl ethanethioate**
- Amine-functionalized POI ligand
- E3 ligase ligand with a suitable reactive handle (e.g., a carboxylic acid for amide coupling)
- Amide coupling reagents (e.g., HATU, HOBr)
- Tertiary amine base (e.g., DIPEA)
- Anhydrous solvents (e.g., DMF, DMSO)
- Reverse-phase HPLC for purification

- LC-MS and NMR for characterization

Procedure:

- Step 1: Conjugation of Linker to POI Ligand
 - Dissolve the amine-functionalized POI ligand (1.0 equivalent) and **Biotin-PEG3-methyl ethanethioate** (1.1 equivalents) in anhydrous DMF.
 - Add a tertiary amine base such as DIPEA (3.0 equivalents) to the reaction mixture.
 - Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-12 hours.
 - Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash chromatography or preparative HPLC to obtain the Biotin-PEG3-POI ligand conjugate.
- Step 2: Conjugation to E3 Ligase Ligand
 - Dissolve the E3 ligase ligand (with a carboxylic acid, 1.0 equivalent) in anhydrous DMF.
 - Add amide coupling reagents such as HATU (1.2 equivalents) and HOBT (1.2 equivalents) and stir for 15 minutes to activate the carboxylic acid.
 - To this activated mixture, add the Biotin-PEG3-POI ligand conjugate (1.0 equivalent) dissolved in anhydrous DMF.
 - Add DIPEA (3.0 equivalents) and stir the reaction at room temperature overnight.

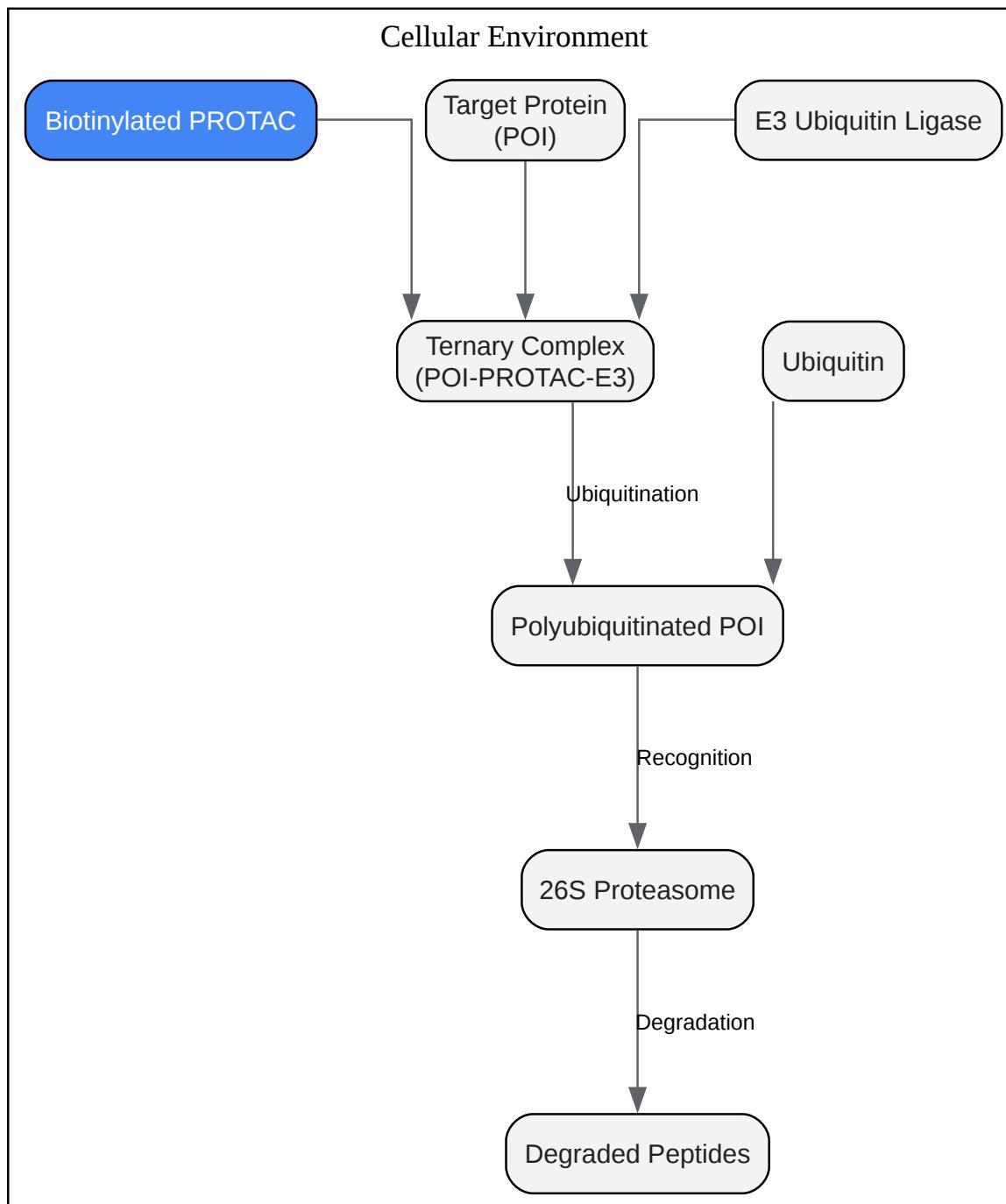
- Monitor the reaction progress by LC-MS.
- Work-up the reaction as described in Step 1.
- Purify the final PROTAC product by reverse-phase preparative HPLC.
- Characterize the final product by LC-MS and NMR spectroscopy to confirm its identity and purity.

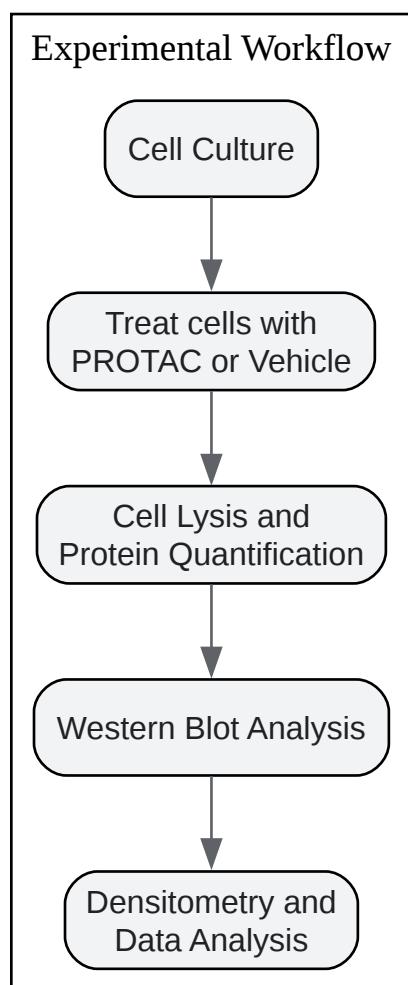
Biological Evaluation of the Biotinylated PROTAC

The biotin tag on the PROTAC is a powerful tool for a variety of biological assays to confirm its mechanism of action.

General Signaling Pathway of PROTAC Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.





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